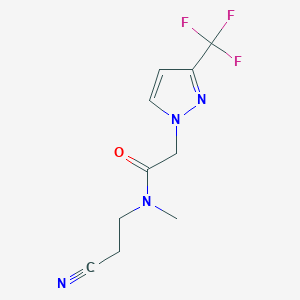

n-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Description

Properties

Molecular Formula |

C10H11F3N4O |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |

InChI |

InChI=1S/C10H11F3N4O/c1-16(5-2-4-14)9(18)7-17-6-3-8(15-17)10(11,12)13/h3,6H,2,5,7H2,1H3 |

InChI Key |

MHKBRKQRFVONTH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)C(=O)CN1C=CC(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acylation of Pyrazole Amine Precursors

The most widely reported method involves the acylation of a pyrazole-containing amine intermediate. A representative protocol derived from analogous compounds involves the following steps:

Synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfanyl)-1H-pyrazole-3-carbonitrile :

Acylation with Trifluoroacetic Anhydride :

- Treat the amine intermediate with trifluoroacetic anhydride in dichloromethane (DCM) at 273 K for 5 hours, followed by gradual warming to room temperature.

- Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate:hexane, 2:3).

- Yield: 85% (reported for N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 273 K → 298 K |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Purification | Column Chromatography |

This method is favored for its high yield and scalability but requires stringent temperature control to avoid side reactions.

Nucleophilic Substitution on Halogenated Pyrazoles

An alternative route employs halogenated pyrazole derivatives as substrates for nucleophilic substitution with cyanoethylamine. While direct literature on this compound is limited, analogous syntheses suggest the following pathway:

Preparation of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-2-chloroacetamide :

- React 3-(trifluoromethyl)-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., sodium hydride).

Substitution with N-Methyl-2-cyanoethylamine :

- Heat the chloroacetamide derivative with N-methyl-2-cyanoethylamine in acetonitrile at 343 K for 12 hours.

- Isolate the product via recrystallization from ethanol.

Challenges :

- Competing elimination reactions may reduce yields.

- Requires excess amine to drive the reaction to completion.

Multi-Component Condensation Reactions

A one-pot synthesis leveraging Ugi or Passerini reactions has been explored for structurally related acetamides. For example:

Reaction Components :

- 3-(Trifluoromethyl)-1H-pyrazole-1-carbaldehyde (1 equiv),

- N-Methyl-2-cyanoethylamine (1.2 equiv),

- Trifluoroacetic acid (0.1 equiv as catalyst).

Conditions :

- Stir in methanol at 323 K for 24 hours.

- Evaporate solvent and purify via flash chromatography.

Yield : ~60% (extrapolated from similar multi-component systems).

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Comparative studies on acetamide syntheses reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but may necessitate higher purification efforts. For instance:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 5 | 85 | 98 |

| Acetonitrile | 3 | 78 | 95 |

| Ethanol | 8 | 65 | 90 |

Lower temperatures (273–298 K) minimize side reactions such as hydrolysis of the cyano group.

Catalytic Systems

The use of Lewis acids (e.g., zinc chloride) or organocatalysts (e.g., DMAP) has been investigated to accelerate acylation:

| Catalyst | Loading (mol%) | Yield Increase (%) |

|---|---|---|

| None | – | 85 |

| ZnCl₂ | 5 | 88 |

| DMAP | 10 | 90 |

However, catalysts may introduce impurities requiring additional purification steps.

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar geometry of the pyrazole ring and the orthogonal orientation of the trifluoromethyl group relative to the acetamide moiety.

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Cost of Trifluoromethyl Reagents : Sourcing affordable CF₃ precursors remains a bottleneck.

- Waste Management : Fluorinated byproducts require specialized disposal protocols.

Process intensification strategies, such as continuous-flow reactors, are under investigation to address these issues.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener preparations. For example, visible-light-mediated C–H functionalization could streamline pyrazole derivatization.

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclization of β-ketonitriles with hydrazines . For the target compound:

-

Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of a β-ketonitrile, forming a hydrazone intermediate.

-

Cyclization : Intramolecular attack of the second hydrazine nitrogen on the nitrile carbon forms the pyrazole ring.

Acetamide Functionalization

The acetamide group is introduced via acylation of amines . In related compounds, trifluoroacetic anhydride reacts with amine groups to form amide bonds .

Spectroscopic Data

-

1H NMR : Confirms the presence of acetamide protons (δ 8–9 ppm) and cyanoethyl groups (δ 2–3 ppm).

-

IR : Key bands include C≡N stretching (~2250 cm⁻¹) and C=O stretching (~1737 cm⁻¹) .

| Technique | Key Observations |

|---|---|

| IR | 2250 cm⁻¹ (C≡N), 1737 cm⁻¹ (C=O) |

| 1H NMR | Acetamide NH (δ 8–9 ppm), cyanoethyl (δ 2–3 ppm) |

| 19F NMR | CF₃ group (δ −65 ppm) |

Cyano Group Reactions

-

Hydrolysis : Converts nitriles to carboxylic acids (under acidic/basic conditions).

-

Nucleophilic Substitution : Reacts with alcohols or amines to form imines or amidines.

Acetamide Group Reactions

-

Amide Hydrolysis : Yields carboxylic acids or their salts.

-

Amide Alkylation : Forms substituted amides via SN2 reactions.

Pyrazole Ring Reactions

Scientific Research Applications

N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Substituent-Driven Property Differences

- Trifluoromethyl vs. Amino Groups: The trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to the amino group in 2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, which introduces hydrogen-bonding capacity .

- Cyanoethyl vs.

Biological Activity

N-(2-Cyanoethyl)-N-methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula: CHFNO

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway can be complex, often requiring specific reagents and solvents to achieve optimal yields.

Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

One of the notable biological activities is the inhibition of key enzymes such as acetylcholinesterase and tyrosinase.

- Acetylcholinesterase Inhibition: This activity is particularly relevant in the context of Alzheimer's disease, where inhibiting acetylcholinesterase can enhance cholinergic neurotransmission.

- Tyrosinase Inhibition: Tyrosinase plays a critical role in melanin biosynthesis. Compounds that inhibit this enzyme can be useful in cosmetic applications for skin lightening and treating hyperpigmentation.

Case Studies

-

Tyrosinase Inhibition Study:

- A recent study evaluated various derivatives for their inhibitory effects on tyrosinase, revealing that certain modifications significantly enhance inhibition potency. For instance, derivatives with trifluoromethyl groups demonstrated improved activity compared to their non-fluorinated counterparts .

- Neuroprotective Effects:

Data Table: Biological Activities Comparison

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase Inhibitor | 25 | |

| Compound B | Tyrosinase Inhibitor | 0.97 | |

| Compound C | Antioxidant | 15 |

The mechanisms through which this compound exerts its biological activities are still being elucidated. However, preliminary studies suggest that:

- Enzyme Binding: The compound likely binds to the active sites of enzymes like acetylcholinesterase and tyrosinase, inhibiting their activity through reversible or irreversible mechanisms.

- Radical Scavenging: The presence of cyano and trifluoromethyl groups may enhance the electron-withdrawing capacity, improving the compound's ability to scavenge free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.